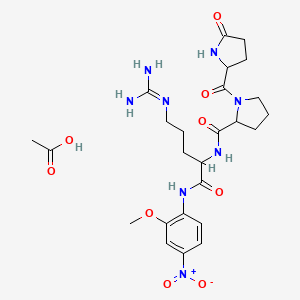
2-(2-Bromobenzyl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromobenzyl)oxirane is an organic compound with the molecular formula C9H9BrO. It is a member of the oxirane family, characterized by a three-membered epoxide ring. The presence of a bromobenzyl group attached to the oxirane ring makes this compound particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(2-Bromobenzyl)oxirane can be synthesized through several methods. One common approach involves the reaction of 2-bromobenzyl alcohol with an epoxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves the bromination of benzyl alcohol followed by epoxidation. The bromination step can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The subsequent epoxidation is carried out using peracids or other suitable oxidizing agents .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromobenzyl)oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles, leading to the formation of diols or other functionalized compounds.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to yield alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar solvents.
Ring-Opening Reactions: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Ring-Opening Reactions: Production of diols or other functionalized compounds.
Oxidation and Reduction: Formation of ketones or alcohols.
Applications De Recherche Scientifique
2-(2-Bromobenzyl)oxirane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Bromobenzyl)oxirane involves its ability to undergo nucleophilic substitution and ring-opening reactions. The oxirane ring is highly strained, making it susceptible to nucleophilic attack. The bromobenzyl group can also participate in various reactions, enhancing the compound’s reactivity. Molecular targets include nucleophiles such as amines, thiols, and hydroxides, which can open the oxirane ring or replace the bromine atom .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Chlorobenzyl)oxirane
- 2-(2-Fluorobenzyl)oxirane
- 2-(2-Iodobenzyl)oxirane
Uniqueness
2-(2-Bromobenzyl)oxirane is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo counterparts. The bromine atom is a better leaving group than chlorine and fluorine, making nucleophilic substitution reactions more efficient. Additionally, the size and polarizability of the bromine atom influence the compound’s chemical behavior, making it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C9H9BrO |
|---|---|
Poids moléculaire |
213.07 g/mol |
Nom IUPAC |
2-[(2-bromophenyl)methyl]oxirane |
InChI |
InChI=1S/C9H9BrO/c10-9-4-2-1-3-7(9)5-8-6-11-8/h1-4,8H,5-6H2 |
Clé InChI |
JZRUNNCPHWHUKL-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)CC2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


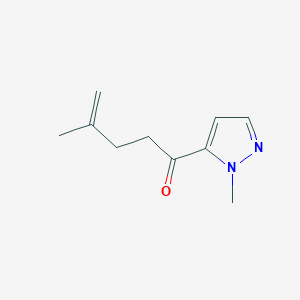
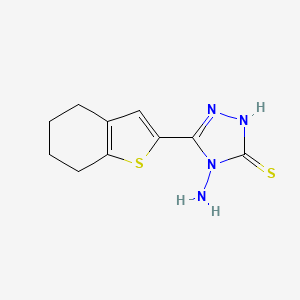
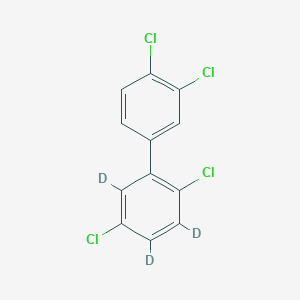
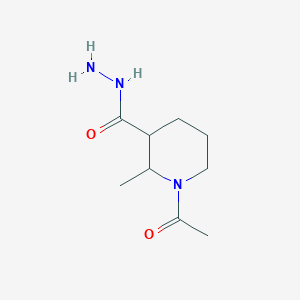
![1-(Benzo[d]oxazol-2-yl)cyclopropanamine](/img/structure/B15128449.png)
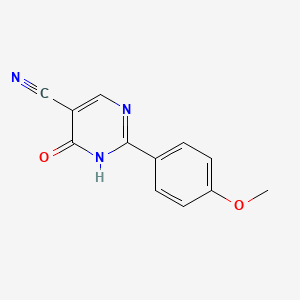
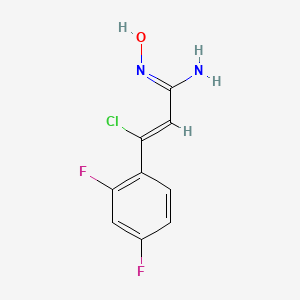


![7-[[2-(3,4-difluorophenyl)cyclopropyl]amino]-3-[2,3-dihydroxy-4-(2-hydroxyethoxy)cyclopentyl]-6H-triazolo[4,5-d]pyrimidin-5-one](/img/structure/B15128485.png)
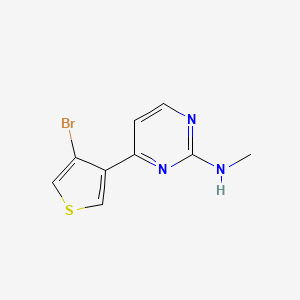
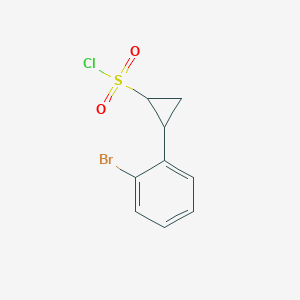
![Hexahydro-1H-spiro[cyclopenta[b]pyrrole-3,4'-oxane]](/img/structure/B15128495.png)
